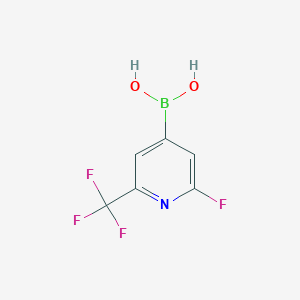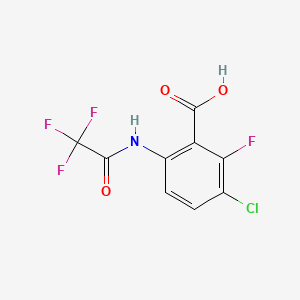
3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid is an organic compound with a complex structure that includes chlorine, fluorine, and trifluoroacetamido groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination and fluorination of a benzoic acid derivative, followed by the introduction of the trifluoroacetamido group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
化学反应分析
Types of Reactions
3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, amines, and alcohols, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can enhance the compound’s binding affinity and selectivity, while the chlorine and fluorine atoms can modulate its electronic properties. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
- 2-Fluoro-3-(trifluoromethyl)benzoic acid
- 2-Chloro-3-fluoropyridine-6-carboxylic acid
Uniqueness
3-Chloro-2-fluoro-6-(trifluoroacetamido)benzoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and reactivity, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C9H4ClF4NO3 |
|---|---|
分子量 |
285.58 g/mol |
IUPAC 名称 |
3-chloro-2-fluoro-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H4ClF4NO3/c10-3-1-2-4(5(6(3)11)7(16)17)15-8(18)9(12,13)14/h1-2H,(H,15,18)(H,16,17) |
InChI 键 |
ZLADUKOFPDYEKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1NC(=O)C(F)(F)F)C(=O)O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
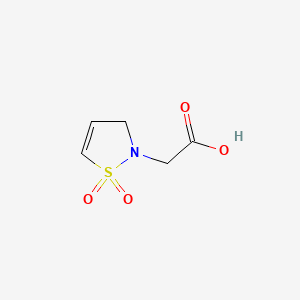
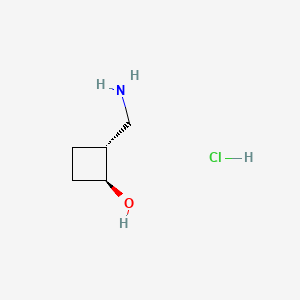
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)

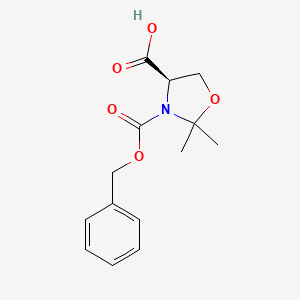

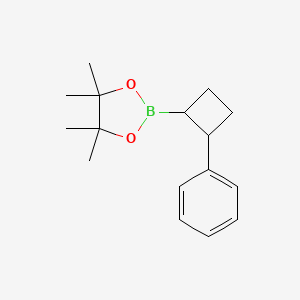
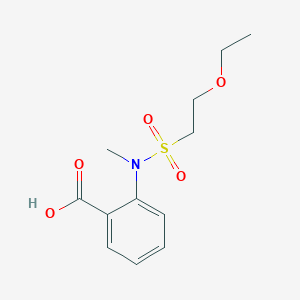
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
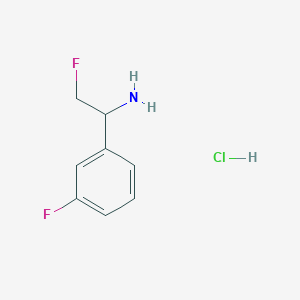
amine](/img/structure/B13456234.png)
